molecular formula C13H20OS B1610513 5-Octylthiophene-2-carbaldehyde CAS No. 73792-02-6

5-Octylthiophene-2-carbaldehyde

Cat. No. B1610513
CAS RN: 73792-02-6
M. Wt: 224.36 g/mol
InChI Key: AYLATYPSOIBJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Octylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H20OS and a molecular weight of 224.36 . It is used in scientific research due to its complex structure, which allows for diverse applications.


Synthesis Analysis

The synthesis of 5-Octylthiophene-2-carbaldehyde involves the reaction of 2-octyl thiophene with anhydrous tetrahydrofuran under an argon atmosphere. The reaction flask is cooled to -78°C and n-butyllithium in n-hexane solution is added. After 1.5 hours, 1-formyl piperidine is added and the reaction is allowed to continue at room temperature overnight .


Molecular Structure Analysis

The InChI code for 5-Octylthiophene-2-carbaldehyde is 1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Direct Synthesis Approaches : Efficient and eco-friendly methods have been developed for synthesizing thiophene-2-carbaldehyde derivatives. A notable example includes the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde via a novel domino reaction, offering a simple and direct synthesis route (Chen et al., 2014).
  • Biological Evaluation : Arylthiophene-2-carbaldehyde compounds, synthesized through Suzuki-Miyaura cross-coupling, have demonstrated significant antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, indicating potential biomedical applications (Ali et al., 2013).
  • Organocatalytic Domino Reactions : The development of organocatalytic Michael-aldol domino reactions allows for the production of highly functionalized tetrahydrothiophenes, relevant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).

Material Science and Nanotechnology

  • Photochemical Synthesis : Studies on the photochemical synthesis of thiophene derivatives have shown the potential for creating novel materials, like 5-phenyl derivatives and various halogenothiophenes, which could be relevant in material science (Antonioletti et al., 1986).
  • Applications in Anion Sensing : New calix[4]pyrrole derivatives, synthesized via 1,3-dipolar cycloadditions, have demonstrated high affinity for fluoride and acetate anions, suggesting their utility in anion sensing applications (Farinha et al., 2010).
  • Aggregation-Induced Emission : Studies on 2,2′:5′,2″-terthiophene-5-carbaldehyde have revealed its aggregation-induced emission (AIE) property, making it a candidate for practical applications in organic materials, particularly in the aggregate or solid state (Cheng et al., 2015).

Safety And Hazards

5-Octylthiophene-2-carbaldehyde is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338), and more .

properties

IUPAC Name

5-octylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLATYPSOIBJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549558
Record name 5-Octylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octylthiophene-2-carbaldehyde

CAS RN

73792-02-6
Record name 5-Octylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 80.1 g. of 2-octylthiophene in 70 ml. dimethylformamide is added dropwise 42.4 ml. of phosphorus oxychloride. After addition, the solution is made warmed at 100° for 1 hour, then poured into 600 ml. ice. After neutralization with sodium acetate, the resulting oil is extracted with ether. The ether is washed with water and aqueous potassium carbonate, dried, and distilled in vacuo to give the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Octylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Octylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Octylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Octylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Octylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Octylthiophene-2-carbaldehyde

Citations

For This Compound
11
Citations
BM Squeo, N Gasparini, T Ameri… - Journal of Materials …, 2015 - pubs.rsc.org
… In this work, 5-octylthiophene-2-carbaldehyde has been chosen as the aldehyde, where upon condensation with pyrrole, catalyzed by few drops of trifluoroacetic acid, the resulting 2,2′…
Number of citations: 56 pubs.rsc.org
JF Yin, JG Chen, D Bhattacharya, YC Hsu… - Journal of Materials …, 2012 - pubs.rsc.org
… 5-octylthiophene-2-carbaldehyde and 4-(N,N-diphenylamino)-5-octylthiophene-2-carbaldehyde … (10H-phenothiazin-10-yl)-5-octylthiophene-2-carbaldehyde and 4-(N,N-diphenylamino)-…
Number of citations: 24 pubs.rsc.org
J Liao, Y Xu, H Zhao, Y Wang, W Zhang, F Peng… - RSC …, 2015 - pubs.rsc.org
… Thus, our synthetic approach started with the preparation of 4 from commercially available 5-octylthiophene-2-carbaldehyde through a four-step sequence involving condensation–…
Number of citations: 18 pubs.rsc.org
KH Jung, KH Kim, DH Lee, DS Jung, CE Park… - Organic …, 2010 - Elsevier
… Instead of 5-hexylthiophene-2-carbaldehyde, 5-octylthiophene-2-carbaldehyde was employed. After completing the reaction, the solution was poured into methanol to collect the …
Number of citations: 22 www.sciencedirect.com
BM Squeo, N Gasparini, T Ameri, A Palma-Cando… - researchgate.net
… In this work, 5-octylthiophene-2-carbaldehyde has been chosen as the aldehyde, where upon condensation with pyrrole, catalyzed by few drops of triuoroacetic acid, the resulting 2,2 …
Number of citations: 5 www.researchgate.net
BM Squeo - 2018 - core.ac.uk
… During the PhD thesis, 5-octylthiophene-2carbaldehyde has been chosen as the aldehyde, and upon condensation with pyrrole, catalyzed by few drops of trifluoroacetic acid, the …
Number of citations: 3 core.ac.uk
B Amna, HM Siddiqi, A Hassan, T Ozturk - RSC advances, 2020 - pubs.rsc.org
… BODIPY dye was synthesized under neat conditions by dissolving 5-octylthiophene-2-carbaldehyde 162 into the excess of pyrrole 161 to afford 2,2′-[(5-octylthiophen-2-yl)methylene]…
Number of citations: 57 pubs.rsc.org
BM Squeo, VG Gregoriou, Y Han… - Journal of Materials …, 2018 - pubs.rsc.org
… Briefly, condensation of 5-octylthiophene-2-carbaldehyde with pyrrole, catalyzed by a few drops of trifluoroacetic acid, provides the 2,2′-((5-octylthien-2-yl)methylene)bis(1H-pyrrole) 11…
Number of citations: 23 pubs.rsc.org
H Liu, B Qu, J Chen, Z Cong, Z An… - Journal of applied …, 2013 - Wiley Online Library
A terpolymer (POTVTh‐8FO‐DBT) containing fluorene, side chain conjugated thiophene and 4,7‐dithieny‐2,1,3‐benzothiadiazole was synthesized by palladium‐catalyzed Suzuki …
Number of citations: 9 onlinelibrary.wiley.com
B Qu, Z Jiang, Z Chen, L Xiao, D Tian… - Journal of applied …, 2012 - Wiley Online Library
A new soluble polythiophene copolymer with thiophene‐vinylene conjugated side chain poly[3‐(5′‐octylthienylenevinyl) thiophene]‐thiophene (POTVTh‐Th) was successfully …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.